Acétonitrile de (2-méthyl-1H-imidazol-1-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

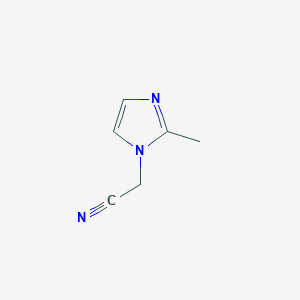

(2-methyl-1H-imidazol-1-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitrile group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

(2-methyl-1H-imidazol-1-yl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which include (2-methyl-1h-imidazol-1-yl)acetonitrile, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 12114 . These properties could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

It is known that the compound is a solid at room temperature , which could potentially influence its stability under different environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-imidazol-1-yl)acetonitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. For instance, the reaction of 2-methylimidazole with chloroacetonitrile in the presence of a base such as potassium carbonate can yield (2-methyl-1H-imidazol-1-yl)acetonitrile .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-temperature reactions and catalysts. For example, the reaction of 1,2-diaminoalkanes with alcohols, aldehydes, or carboxylic acids at high temperatures in the presence of a dehydrogenating catalyst like platinum on alumina can produce imidazole derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

(2-methyl-1H-imidazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Amino-imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-methylimidazole: Similar structure but lacks the nitrile group.

2-(1H-imidazol-1-yl)acetonitrile: Similar structure but without the methyl group.

Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

Uniqueness

(2-methyl-1H-imidazol-1-yl)acetonitrile is unique due to the presence of both a methyl group and a nitrile group on the imidazole ring. This combination provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Activité Biologique

(2-methyl-1H-imidazol-1-yl)acetonitrile is an imidazole derivative that has garnered attention for its diverse biological activities. Imidazole and its derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of (2-methyl-1H-imidazol-1-yl)acetonitrile, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₇N₃

- Molecular Weight : 121.14 g/mol

- CAS Number : 19019631

Imidazole derivatives, including (2-methyl-1H-imidazol-1-yl)acetonitrile, exhibit a variety of biological activities through multiple mechanisms:

- Antimicrobial Activity : The compound shows significant antibacterial and antifungal properties. It acts by disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Properties : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Biological Activities

The following table summarizes the biological activities associated with (2-methyl-1H-imidazol-1-yl)acetonitrile:

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell membrane integrity |

| Antifungal | Inhibits fungal growth | Interference with fungal metabolism |

| Anticancer | Induces apoptosis in cancer cells | Modulation of apoptotic pathways |

| Anti-inflammatory | Reduces inflammation | Inhibition of cytokine release |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of (2-methyl-1H-imidazol-1-yl)acetonitrile against several pathogens. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies demonstrated that (2-methyl-1H-imidazol-1-yl)acetonitrile could inhibit the growth of various cancer cell lines, including breast and lung cancer. The mechanism was linked to the activation of caspase pathways, leading to increased apoptosis .

Study 3: Anti-inflammatory Effects

Research published in Pharmacology Reports highlighted the compound's ability to reduce inflammation in animal models. It was found to significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential use in inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that (2-methyl-1H-imidazol-1-yl)acetonitrile is rapidly absorbed and metabolized in vivo. Its bioavailability is influenced by factors such as solubility and stability under physiological conditions.

Propriétés

IUPAC Name |

2-(2-methylimidazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZKSTUZKJCCMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597439 |

Source

|

| Record name | (2-Methyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82949-05-1 |

Source

|

| Record name | (2-Methyl-1H-imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.